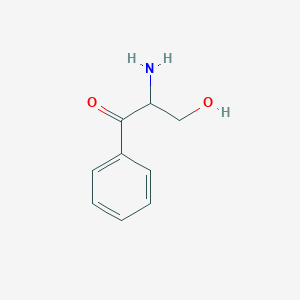

2-Amino-3-hydroxy-1-phenylpropan-1-one

Descripción

2-Amino-3-hydroxy-1-phenylpropan-1-one is a propanone derivative characterized by a phenyl group at the carbonyl position (C1), an amino group at C2, and a hydroxyl group at C3. Its molecular formula is C₉H₁₁NO₂ (molecular weight: 181.19 g/mol). Below, we compare its structure, substituent effects, and molecular properties with analogous compounds documented in authoritative sources.

Propiedades

Número CAS |

16735-23-2 |

|---|---|

Fórmula molecular |

C9H11NO2 |

Peso molecular |

165.19 g/mol |

Nombre IUPAC |

2-amino-3-hydroxy-1-phenylpropan-1-one |

InChI |

InChI=1S/C9H11NO2/c10-8(6-11)9(12)7-4-2-1-3-5-7/h1-5,8,11H,6,10H2 |

Clave InChI |

XQRAVJOTJAQCIZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C(=O)C(CO)N |

SMILES canónico |

C1=CC=C(C=C1)C(=O)C(CO)N |

Sinónimos |

2-AMINO-3-HYDROXY-1-PHENYL-1-PROPANONE |

Origen del producto |

United States |

Comparación Con Compuestos Similares

Structural Variations and Substituent Effects

Key structural analogs differ in substituents on the phenyl ring, amino group modifications, or additional heterocyclic moieties.

2-Amino-1-(3-chlorophenyl)propan-1-one hydrochloride ()

- Substituents : Chlorine at the phenyl ring’s meta position; hydrochloride salt.

- Molecular Formula: C₉H₁₁Cl₂NO

- Molecular Weight : 244.10 g/mol

- Hydrochloride salt improves aqueous solubility compared to the free base .

2-Amino-3-phenyl-1-(piperidin-1-yl)propan-1-one hydrochloride ()

- Substituents : Piperidine ring at C1; phenyl at C3.

- Molecular Formula : C₁₄H₂₁ClN₂O

- Molecular Weight : 268.78 g/mol

- Key Features :

2-(Methylamino)-1-(3-methylphenyl)propan-1-one ()

- Substituents: Methyl group on the phenyl ring; methylamino group at C2.

- Molecular Formula: C₁₁H₁₅NO

- Molecular Weight : 177.24 g/mol

- The methylamino group reduces hydrogen-bonding capacity compared to primary amines .

2-Amino-1-(3-hydroxy-1-pyrrolidinyl)-3-phenyl-1-propanone hydrochloride ()

- Substituents : Hydroxy-pyrrolidine ring at C1; phenyl at C3.

- Molecular Formula : C₁₃H₁₉ClN₂O₂

- Molecular Weight : 278.76 g/mol

- Key Features :

2-(Diethylamino)-1-phenylpropan-1-one ()

- Substituents: Diethylamino group at C2.

- Molecular Formula: C₁₂H₁₇NO

- Molecular Weight : 191.27 g/mol

- Key Features: The bulky diethylamino group reduces polarity, increasing lipid solubility. Tertiary amino groups are less prone to oxidation compared to primary amines .

Data Table: Structural and Molecular Comparison

Key Trends and Implications

Substituent Effects on Reactivity :

- Electron-withdrawing groups (e.g., Cl in ) increase carbonyl electrophilicity, favoring nucleophilic addition reactions.

- Electron-donating groups (e.g., methyl in ) enhance stability and lipophilicity.

Salt Forms and Solubility :

Hydroxy and amino groups facilitate hydrogen bonding with biological targets, whereas tertiary amines () may reduce metabolic degradation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.